molecular formula C8H10INO2S B2465369 N-Ethyl-2-iodobenzenesulfonamide CAS No. 271796-56-6

N-Ethyl-2-iodobenzenesulfonamide

Cat. No.: B2465369
CAS No.: 271796-56-6
M. Wt: 311.14
InChI Key: JCHITCYLMOKQLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-2-iodobenzenesulfonamide is an organosulfur compound characterized by the presence of an ethyl group, an iodine atom, and a sulfonamide functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-iodobenzenesulfonamide typically involves the iodination of N-ethylbenzenesulfonamide. One common method is the reaction of N-ethylbenzenesulfonamide with iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an organic solvent like dichloromethane. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-iodobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonyl derivatives.

    Reduction Reactions: The iodine atom can be reduced to form N-ethylbenzenesulfonamide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as sodium hydroxide.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include N-ethyl-2-azidobenzenesulfonamide or N-ethyl-2-thiocyanatobenzenesulfonamide.

    Oxidation Reactions: Products include N-ethyl-2-iodobenzenesulfonyl chloride.

    Reduction Reactions: The major product is N-ethylbenzenesulfonamide.

Scientific Research Applications

N-Ethyl-2-iodobenzenesulfonamide has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, particularly those targeting sulfonamide-sensitive enzymes.

    Biological Studies: It is used as a probe to study the interactions of sulfonamide compounds with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-Ethyl-2-iodobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-iodobenzenesulfonamide
  • N-Propyl-2-iodobenzenesulfonamide
  • N-Ethyl-4-iodobenzenesulfonamide

Uniqueness

N-Ethyl-2-iodobenzenesulfonamide is unique due to the specific positioning of the iodine atom and the ethyl group on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, the position of the iodine atom can influence the compound’s ability to undergo substitution reactions, while the ethyl group can affect its solubility and interaction with biological targets.

Properties

IUPAC Name

N-ethyl-2-iodobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO2S/c1-2-10-13(11,12)8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHITCYLMOKQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.